2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol
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Overview
Description
2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol typically involves the condensation of thiophene derivatives with appropriate amines and diols. One common method includes the reaction of thiophene-2-ethylamine with propane-1,3-diol under controlled conditions . The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and cost-effectiveness, ensuring the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Another thiophene derivative with similar chemical properties.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group, used in different chemical reactions.
Thiophene-2-aldehyde: A thiophene derivative with an aldehyde group, used in organic synthesis.
Uniqueness
2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H15NO2S |
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Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-(1-thiophen-2-ylethylamino)propane-1,3-diol |
InChI |
InChI=1S/C9H15NO2S/c1-7(9-3-2-4-13-9)10-8(5-11)6-12/h2-4,7-8,10-12H,5-6H2,1H3 |
InChI Key |
VCYOXZXRFMIITK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(CO)CO |
Origin of Product |
United States |
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